

A Comparative Analysis of the Acidity of Ethanethiol and Alcohols

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Compound of Interest

Compound Name: Ethanethiol

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This guide provides an objective comparison of the acidity of **ethanethiol** relative to common aliphatic alcohols. The analysis is supported by experimental pKa data, details of underlying physicochemical principles, and standardized protocols for acidity determination.

Quantitative Comparison of Acidity

The acid dissociation constant (pKa) is the primary metric for quantifying the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimental data, primarily in aqueous solution, consistently demonstrates that **ethanethiol** is significantly more acidic than its analogous alcohol, ethanol, and other simple alcohols.

Table 1: Comparison of pKa Values for **Ethanethiol** and Various Alcohols in Water

Compound	Chemical Formula	pKa in Water
Ethanethiol	CH ₃ CH ₂ SH	~10.6[1][2]
Methanol	CH ₃ OH	~15.5[3][4]
Ethanol	CH ₃ CH ₂ OH	~15.9[2][5]
Isopropyl Alcohol	(CH ₃) ₂ CHOH	~17[4]

| Tert-butyl Alcohol | (CH₃)₃COH | ~19[4] |

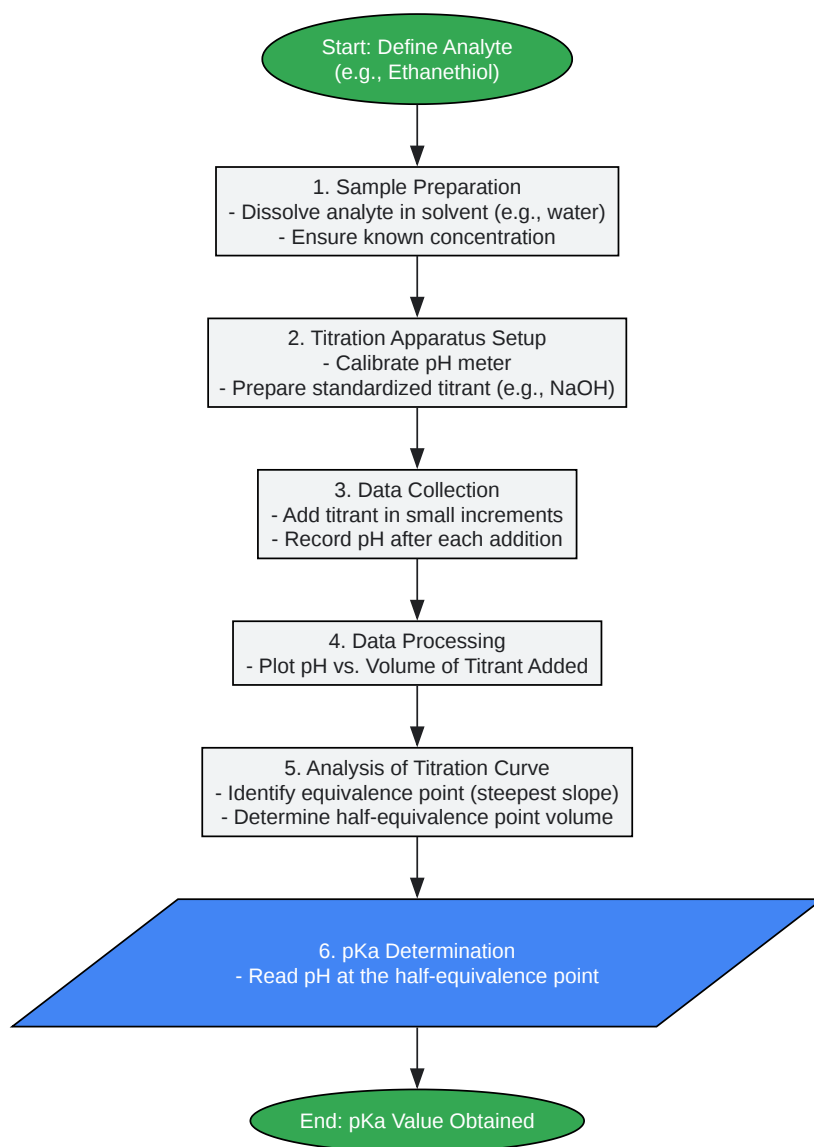
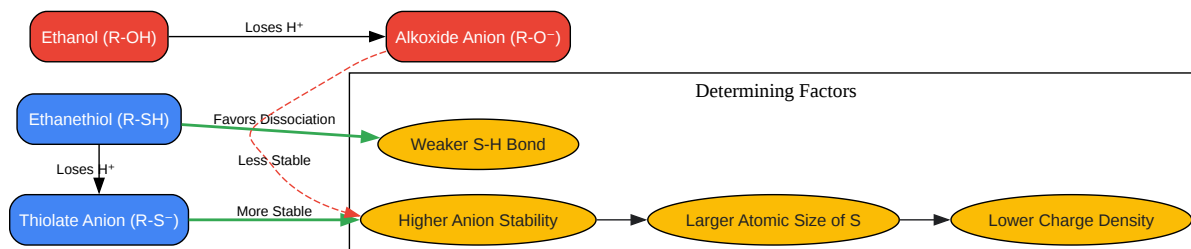
As the data indicates, **ethanethiol** is approximately 100,000 times more acidic than ethanol[6]. This substantial difference in acidity is attributable to fundamental differences in the atomic properties of sulfur and oxygen.

Factors Influencing Differential Acidity

The greater acidity of thiols compared to alcohols is primarily determined by two key factors: the strength of the hydrogen-heteroatom bond (S-H vs. O-H) and the stability of the resulting conjugate base (thiolate vs. alkoxide)[7].

- **Bond Strength (H-S vs. H-O):** The bond between sulfur and hydrogen is weaker than the bond between oxygen and hydrogen. This is because sulfur is a larger atom than oxygen, leading to a longer and more easily broken S-H bond[7]. Consequently, the proton (H^+) can be donated more readily from a thiol.
- **Conjugate Base Stability:** Upon deprotonation, a thiol forms a thiolate anion (RS^-), while an alcohol forms an alkoxide anion (RO^-). The stability of this anion is crucial in determining the acidity of the parent molecule. The thiolate ion is more stable than the corresponding alkoxide ion for two main reasons:
 - **Atomic Size:** Sulfur's larger atomic radius allows the negative charge to be dispersed over a greater volume, which reduces charge density and increases stability[7][8].
 - **Electronegativity:** While oxygen is more electronegative than sulfur, the effect of atomic size is more dominant in this comparison. The ability to spread the charge over a larger area outweighs the effect of electronegativity in stabilizing the anion[2][9].

The logical relationship between these factors is illustrated in the diagram below.



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- To cite this document: BenchChem. [A Comparative Analysis of the Acidity of Ethanethiol and Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150549#comparative-study-of-ethanethiol-s-acidity-versus-alcohols]

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